LSD1 vs. LSD2 Selectivity: A Comparative Enzyme Inhibition Profile for 5-Chloro-5,6-dihydro-4H-1,3-thiazin-2-amine
The compound exhibits a notable selectivity profile between the closely related epigenetic targets LSD1 and LSD2. It demonstrates weak inhibition of LSD2 with an IC50 of 230,000 nM, while showing 479-fold higher potency (lower IC50) against LSD1 with an IC50 of 480 nM [1]. This cross-target selectivity ratio is a crucial differentiator from other 1,3-thiazine derivatives that may lack this profile or exhibit inverted selectivity.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | LSD1 IC50: 480 nM; LSD2 IC50: 230,000 nM |
| Comparator Or Baseline | Compound against LSD1 (as baseline) vs. LSD2 |
| Quantified Difference | 479-fold higher potency for LSD1 over LSD2 |
| Conditions | In vitro enzyme inhibition assay using recombinant human LSD1 and LSD2 with H3K4 peptide as substrate |
Why This Matters
This selectivity data is essential for scientists procuring this compound for epigenetic probe development, ensuring they are using a well-characterized tool compound with defined on-target and off-target activity.
- [1] BindingDB. (n.d.). BDBM50140043 / CHEMBL3765529. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50140043 View Source
